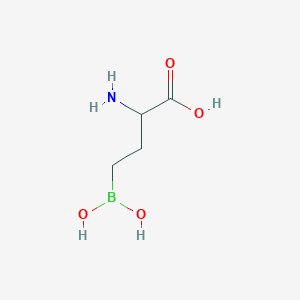

2-Amino-4-boronobutanoic acid

概要

説明

2-Amino-4-boronobutanoic acid is a compound that has garnered significant interest in the fields of organic and medicinal chemistry. It is a derivative of butanoic acid, featuring both an amino group and a boronic acid group. This unique combination of functional groups makes it a versatile reagent in various chemical reactions and a valuable tool in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-boronobutanoic acid typically involves the transformation of naturally occurring amino acids into nonnatural ones. One common method starts with N-Boc-glutamic acid α tert-butyl ester. The double tert-butyl protection is necessary to prevent partial racemisation during Barton’s radical decarboxylation, which is used to transform the γ-carboxylic group into a bromide. This bromide then reacts with different nitrogen, oxygen, and sulfur nucleophiles to give nonnatural amino acids characterized by basic or heterocyclic side chains .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

化学反応の分析

Types of Reactions: 2-Amino-4-boronobutanoic acid undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromide group in the compound can be substituted by different nucleophiles, such as nitrogen, oxygen, and sulfur nucleophiles.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds under mild and functional group-tolerant conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nitrogen, oxygen, and sulfur nucleophiles.

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts and bases like potassium carbonate.

Major Products:

Nucleophilic Substitution: The major products are nonnatural amino acids with substituted side chains.

Suzuki-Miyaura Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.

科学的研究の応用

Biochemical Applications

1. Inhibition of Gamma-Glutamyl Transpeptidase:

2-Amino-4-boronobutanoic acid is primarily studied for its role as a potent inhibitor of gamma-glutamyl transpeptidase. This enzyme is implicated in various physiological processes, including the metabolism of glutathione, which plays a critical role in cellular defense against oxidative stress. The inhibition of GGT1 by this compound has potential implications for cancer treatment and neuroprotection, as it may help modulate oxidative stress responses .

2. Interaction Studies:

Research has shown that this compound forms stable complexes with GGT1, effectively inhibiting its activity. These interaction studies are vital for understanding the molecular mechanisms underlying its biological effects and for optimizing the compound's structure to enhance efficacy.

Synthetic Methods

Several synthetic routes have been developed for producing this compound. These methods focus on creating derivatives and analogs that can be utilized in further studies or applications. The synthesis typically involves reactions that incorporate boron into the amino acid structure, allowing for the exploration of various modifications to improve biological activity or selectivity.

Therapeutic Potential

1. Cancer Treatment:

The ability of this compound to inhibit GGT1 suggests it may serve as a therapeutic agent in treating cancers where GGT1 is overexpressed or plays a role in tumor progression. By modulating glutathione levels through GGT1 inhibition, this compound could potentially reduce oxidative stress within cancer cells, enhancing the efficacy of existing treatments .

2. Neuroprotection:

Given its role in glutathione metabolism, this compound may also have neuroprotective effects. By inhibiting GGT1, it could help maintain higher levels of glutathione in neural tissues, potentially offering protection against neurodegenerative diseases characterized by oxidative damage.

Case Studies

Case Study 1: Inhibition Mechanism Exploration

A study investigated the binding affinity and inhibition mechanism of this compound on gamma-glutamyl transpeptidase. The findings demonstrated that this compound effectively inhibits GGT1 at low concentrations, providing insights into its potential use as a therapeutic agent in conditions related to oxidative stress and cancer .

Case Study 2: Synthesis and Derivative Evaluation

Researchers synthesized various derivatives of this compound to evaluate their biological activity against GGT1. The results indicated that certain modifications enhanced inhibitory potency, paving the way for developing more effective therapeutic agents targeting GGT1-related diseases .

作用機序

2-Amino-4-boronobutanoic acid exerts its effects primarily through the inhibition of gamma-glutamyl transpeptidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis and transpeptidation of glutathione. This inhibition disrupts the metabolism of glutathione, which is crucial for cellular detoxification and antioxidant defense .

類似化合物との比較

2-Amino-4-bromobutanoic acid: This compound is similar in structure but contains a bromide group instead of a boronic acid group.

2-Amino-4-chlorobutanoic acid: Another similar compound with a chloride group instead of a boronic acid group.

Uniqueness: 2-Amino-4-boronobutanoic acid is unique due to its boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for forming carbon-carbon bonds under mild conditions, a feature not shared by its halogenated analogs .

生物活性

2-Amino-4-boronobutanoic acid (ABBA) is a boron-containing amino acid derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is notable for its unique structural properties, which allow it to interact with various biological systems, particularly in the context of neurotransmission and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of ABBA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C₄H₉BNO₂

- Molecular Weight : Approximately 115.03 g/mol

The presence of a boron atom in its structure enables ABBA to participate in unique chemical interactions that are not typical for standard amino acids.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter pathways, particularly those involving gamma-aminobutyric acid (GABA) and glutamate systems. These interactions suggest potential applications in neuropharmacology, especially concerning conditions such as anxiety, depression, and epilepsy.

Key Findings :

- ABBA has been shown to act as a modulator of GABA receptors, which play a crucial role in inhibitory neurotransmission.

- Studies have demonstrated that ABBA can enhance GABAergic signaling, leading to increased inhibitory effects on neuronal excitability.

Enzymatic Interactions

The boron atom in ABBA allows it to interact with various enzymes, potentially acting as an inhibitor or modulator. This characteristic makes it a candidate for further exploration in enzyme inhibition studies.

Case Study :

In a study examining the inhibition of specific enzymes involved in amino acid metabolism, ABBA exhibited significant inhibitory effects on transaminases. This suggests that ABBA may influence metabolic pathways by altering enzyme activity.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₄H₉BNO₂ | Contains boron; potential GABA receptor modulator |

| 2-Amino-4-chlorobutanoic acid | C₄H₉ClNO₂ | Chlorine substitution; different biological activity |

| 2-Amino-3-boronobutanoic acid | C₄H₉BNO₂ | Boron at the 3-position; distinct pharmacological profile |

While specific mechanisms of action for ABBA remain under investigation, preliminary data suggest that its biological activity may be mediated through:

- Receptor Modulation : Interaction with neurotransmitter receptors, particularly GABA receptors.

- Enzyme Inhibition : Competitive inhibition of key metabolic enzymes.

Further studies are needed to elucidate the precise molecular interactions and pathways affected by ABBA.

特性

IUPAC Name |

2-amino-4-boronobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BNO4/c6-3(4(7)8)1-2-5(9)10/h3,9-10H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYFGBKMRXVJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436603 | |

| Record name | 2-amino-4-boronobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181312-09-4 | |

| Record name | 2-amino-4-boronobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。